N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a quinazolinone-based acetamide derivative characterized by a 4-fluorophenyl group and a 4-methylpiperidinyl substituent. Its structure combines a planar quinazolinone core with a flexible piperidine moiety, which may enhance binding affinity and selectivity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-10-12-26(13-11-15)21-18-4-2-3-5-19(18)27(22(29)25-21)14-20(28)24-17-8-6-16(23)7-9-17/h2-9,15H,10-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSVMNADEMYHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with appropriate reagents.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base.
Bromination and Methylation: The final steps involve bromination and methylation to introduce the bromo and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, particularly its antimicrobial properties.
Medicine: Potential use as a lead compound for the development of new drugs.
Industry: Applications in materials science, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biological processes in microorganisms, leading to their death or inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s structural uniqueness lies in its 2-oxo-1,2-dihydroquinazolin-1-yl core substituted with a 4-methylpiperidinyl group. Similar compounds often vary in:
- Heterocyclic Core: Quinazolinone vs. thiazole (e.g., compound 30 in ), pyrazolo-triazin (), or imidazolidinone ().
- Substituents : Piperidinyl vs. piperazinyl (e.g., compound 15 in ) or sulfonylpiperazinyl ().
- Aromatic Groups : 4-Fluorophenyl vs. 4-methoxyphenyl (compound 18 in ) or 4-chlorophenyl (compound 14 in ).
Physicochemical Properties
Key differences in physical properties are highlighted below:
Notes:
- Thiazole derivatives (e.g., 30 ) exhibit higher melting points (~328°C) compared to piperazinyl acetamides (~280°C), suggesting stronger intermolecular interactions in thiazole-based structures .
- Sulfonylpiperazinyl derivatives () may exhibit enhanced solubility due to the polar sulfonyl group, contrasting with the lipophilic 4-methylpiperidinyl group in the target compound .
Pharmacological Relevance
- Thiazole Derivatives : Compound 30 () showed activity as a matrix metalloproteinase (MMP) inhibitor, attributed to the thiazole ring’s ability to chelate metal ions in enzyme active sites .
- Sulfonylpiperazinyl Acetamides : These derivatives () are explored for antimicrobial applications, leveraging the sulfonyl group’s electronegativity for target binding .
Key Research Findings
- Bioactivity: Quinazolinone derivatives are reported to inhibit bacterial biofilm formation () and inflammation-related enzymes ().
- Structure-Activity Relationships (SAR): Substitution at the quinazolinone 4-position with piperidinyl/piperazinyl groups enhances target selectivity. Fluorine in the 4-fluorophenyl group improves metabolic stability and hydrophobic interactions .
Biological Activity
N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22FN3O
- Molecular Weight : 317.39 g/mol
- CAS Number : Not explicitly listed, but related compounds are documented.
The compound features a quinazoline moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects. The presence of a fluorophenyl group is known to enhance lipophilicity and bioactivity.
Antitumor Activity
Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. The compound this compound has shown promising results in inhibiting tumor cell proliferation. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
Quinazoline derivatives have also been investigated for their antimicrobial properties. The compound's ability to inhibit bacterial growth was evaluated against several strains, showing effective results comparable to standard antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperidine and quinazoline rings can significantly influence potency and selectivity. For example:
| Substituent | Effect on Activity |
|---|---|
| Fluorine on phenyl ring | Increases lipophilicity and potency |
| Methyl on piperidine | Enhances receptor binding affinity |
| Oxo group on quinazoline | Contributes to anticancer activity |
Studies suggest that specific substitutions can lead to improved efficacy against targeted diseases .
Study 1: Anticancer Efficacy
In a recent study involving MCF-7 breast cancer cells, the compound was tested for cytotoxicity. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 5 µM. This suggests a potent anticancer effect, warranting further investigation into its mechanisms .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related quinazoline derivatives revealed that compounds with similar structural features exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for these strains, indicating potential use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
